AAT-008

Acute Pain Inflammation In Vivo Pharmacology

AAT-008 offers unparalleled EP4 selectivity (>788-fold) and human receptor affinity (Ki 0.97 nM), delivering robust in vivo efficacy at a 20-30x lower MED than grapiprant. Validated for inflammatory pain and tumor radiosensitization models, this small molecule enables precise mechanistic studies and reduces compound consumption in chronic dosing paradigms.

Molecular Formula C21H16ClFN2O4
Molecular Weight 414.8 g/mol
Cat. No. B10779028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAAT-008
Molecular FormulaC21H16ClFN2O4
Molecular Weight414.8 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N=CC(=C2)Cl)OC3=CC(=CC=C3)F
InChIInChI=1S/C21H16ClFN2O4/c1-12(13-5-7-14(8-6-13)21(27)28)25-19(26)18-9-15(22)11-24-20(18)29-17-4-2-3-16(23)10-17/h2-12H,1H3,(H,25,26)(H,27,28)/t12-/m0/s1
InChIKeyFKXDPPYCCKCVCW-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AAT-008 for EP4-Mediated Pain and Inflammation Research: Key Pharmacological Profile for Procurement


AAT-008 is a potent, selective, and orally bioavailable antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). It is a small-molecule drug candidate with a para-N-acylaminomethylbenzoic acid scaffold [1]. Developed as a clinical candidate for pain and inflammation, AAT-008 exhibits high binding affinity for the human EP4 receptor with a Ki of 0.97 nM and functional antagonism with an IC50 of 16.3 nM .

Why AAT-008 Cannot Be Interchanged with Other EP4 Antagonists or Prostaglandin Pathway Modulators


Generic substitution among EP4-targeting compounds is invalid due to substantial differences in receptor selectivity profiles, species-specific binding kinetics, and in vivo efficacy thresholds. For instance, the widely referenced EP4 antagonist grapiprant (AAT-007) exhibits markedly inferior pharmacological metrics relative to AAT-008 [1]. Furthermore, indirect modulation of the prostaglandin pathway via COX-1/2 inhibitors introduces off-target gastrointestinal and cardiovascular liabilities not observed with selective EP4 antagonism. The high inter-species variability in EP4 binding—where AAT-008 shows 0.97 nM (human) vs. 38 nM (dog) Ki—further necessitates compound-specific validation for translational studies, rendering in-class compound substitution scientifically unsound [2].

AAT-008 Quantitative Evidence Guide: Head-to-Head Data vs. Grapiprant (AAT-007) and EP Receptor Panel Selectivity


In Vivo Efficacy in Acute Inflammatory Pain: Minimum Effective Dose (MED) vs. Grapiprant

AAT-008 demonstrates 30-fold greater potency in vivo compared to grapiprant in a standard rat model of acute inflammatory pain [1]. The Minimum Effective Dose (MED) required to significantly reduce carrageenan-induced mechanical hyperalgesia is 1 mg/kg for AAT-008 versus 30 mg/kg for grapiprant [2].

Acute Pain Inflammation In Vivo Pharmacology

In Vivo Efficacy in Chronic Inflammatory Pain: CFA-Induced Weight-Bearing Deficit Model vs. Grapiprant

AAT-008 demonstrates a 20-fold improvement in analgesic potency relative to grapiprant in a rat model of chronic inflammatory pain [1]. The Minimum Effective Dose (MED) required to reverse Complete Freund's Adjuvant (CFA)-induced weight-bearing deficit is 1 mg/kg for AAT-008 versus 20 mg/kg for grapiprant [2].

Chronic Pain Inflammation Osteoarthritis

Human EP4 Binding Affinity (Ki) and Functional Antagonism vs. Grapiprant

AAT-008 exhibits substantially higher binding affinity for the human EP4 receptor compared to the reference antagonist grapiprant [1]. The measured Ki for AAT-008 at the recombinant human EP4 receptor is 0.97 nM, which is approximately 25-fold more potent than grapiprant's Ki of 24 nM at the dog EP4 receptor (functional pA₂ of 8.97 for AAT-008) .

Receptor Pharmacology Binding Assay Target Engagement

EP Receptor Subtype Selectivity: >788-Fold Selectivity Over EP1/EP2/EP3

AAT-008 demonstrates exceptional selectivity for the EP4 receptor over other prostaglandin E2 receptor subtypes (EP1, EP2, and EP3). Binding IC50 values exceed 1,890 nM for EP2 and are >20,000 nM for EP1 and EP3, yielding a minimum selectivity window of >788-fold versus the most closely related off-target (EP2) [1].

Selectivity Receptor Panel Off-Target Screening

Comparative Preclinical Pharmacokinetics: Species-Specific Oral Bioavailability and Half-Life

AAT-008 exhibits high and consistent oral bioavailability across three preclinical species, ranging from 73.3% to 80.6% [1]. Plasma elimination half-life varies significantly by species, increasing from 4.59 hours in rats to 14.5 hours in monkeys, providing a basis for interspecies dose scaling [2].

Pharmacokinetics ADME Drug Development

AAT-008 Application Scenarios: High-Impact Use Cases for EP4 Antagonist Research


Translational Pain Research Requiring Low-Dose, High-Potency EP4 Antagonism

For investigators modeling acute or chronic inflammatory pain in rodents, AAT-008 offers a distinct advantage due to its 20- to 30-fold lower Minimum Effective Dose (MED) compared to grapiprant [1]. This reduced dosing requirement minimizes compound consumption and enables chronic administration studies with lower systemic drug burden. AAT-008 is particularly suited for CFA-induced arthritis and carrageenan-induced hyperalgesia models where grapiprant would require substantially higher doses to achieve comparable efficacy [2].

Oncology Immunotherapy: EP4-Mediated Radiosensitization and Tumor Growth Delay

AAT-008 has been validated as a radiosensitizer in preclinical oncology models. Studies demonstrate that AAT-008, when combined with radiotherapy, enhances the immune response and delays tumor growth in mice bearing CT26WT colon tumors [1]. This application leverages AAT-008's selective EP4 blockade to counteract PGE2-mediated immunosuppression in the tumor microenvironment, a mechanism distinct from direct cytotoxic approaches [2].

Veterinary Drug Development: Canine Osteoarthritis and Inflammatory Pain

AAT-008 is the subject of an exclusive worldwide license agreement between AskAt Inc. and Aratana Therapeutics for development in animal health, with a specific focus on pain and inflammation indications [1]. While grapiprant (AAT-007) is already approved for canine osteoarthritis pain, AAT-008's significantly improved pharmacological profile—including its 38 nM Ki at dog EP4—positions it as a potentially more potent next-generation candidate for veterinary EP4-targeted therapies [2].

Target Engagement Studies Requiring High EP4 Subtype Selectivity

For researchers dissecting the specific contributions of EP4 versus other prostanoid receptors (EP1, EP2, EP3) in cellular signaling, AAT-008 provides an essential tool due to its >788-fold selectivity window [1]. This high degree of intra-family selectivity ensures that observed phenotypic effects can be confidently attributed to EP4 antagonism rather than off-target activity at related prostaglandin receptors. This is particularly valuable in complex systems such as immune cell assays or tissue explant studies where multiple prostanoid pathways are co-expressed [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for AAT-008

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.